(2E)-N-benzyl-2-cyano-3-[3-nitro-4-(pyrimidin-2-ylsulfanyl)phenyl]prop-2-enamide
CAS No.: 561294-90-4
Cat. No.: VC6630189
Molecular Formula: C21H15N5O3S
Molecular Weight: 417.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 561294-90-4 |
|---|---|
| Molecular Formula | C21H15N5O3S |
| Molecular Weight | 417.44 |
| IUPAC Name | (E)-N-benzyl-2-cyano-3-(3-nitro-4-pyrimidin-2-ylsulfanylphenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C21H15N5O3S/c22-13-17(20(27)25-14-15-5-2-1-3-6-15)11-16-7-8-19(18(12-16)26(28)29)30-21-23-9-4-10-24-21/h1-12H,14H2,(H,25,27)/b17-11+ |
| Standard InChI Key | DSRDTGFYPOADAB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)SC3=NC=CC=N3)[N+](=O)[O-])C#N |
Introduction
Structural Overview
The compound (2E)-N-benzyl-2-cyano-3-[3-nitro-4-(pyrimidin-2-ylsulfanyl)phenyl]prop-2-enamide is a complex organic molecule that belongs to the class of substituted enamides. Its structure can be broken down into the following components:
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(2E) Configuration: Denotes the trans configuration of the double bond in the propenamide moiety.
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N-Benzyl Group: A benzyl group attached to the nitrogen atom of the amide.
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Cyano Group (-CN): A nitrile functional group attached to the second carbon of the propenamide chain.
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Substituted Phenyl Ring: A phenyl ring substituted with:
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A nitro group (-NO) at position 3.
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A pyrimidin-2-ylsulfanyl group (-SCHN) at position 4.
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Molecular Formula
The molecular formula of this compound is , with a molecular weight of approximately 405.43 g/mol.
General Synthetic Approach
The synthesis of such compounds typically involves:
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Formation of the Amide Bond: Reacting a benzylamine derivative with an activated carboxylic acid or acid chloride.
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Introduction of the Cyano Group: Using cyanation reactions, such as nucleophilic substitution with cyanide salts.
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Substitution on Aromatic Rings: Incorporating nitro and sulfanyl groups through electrophilic aromatic substitution or nucleophilic aromatic substitution.
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Pyrimidine Functionalization: Attaching pyrimidine derivatives via sulfur linkages using thiol-based reagents.
Possible Reaction Scheme
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Start with benzylamine and react it with to form N-benzylacetamide.
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Introduce a cyano group using malononitrile in the presence of a base.
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Couple the phenyl ring with nitro and pyrimidinylsulfanyl groups through multi-step substitution reactions.
Techniques for Analysis:
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NMR Spectroscopy (1H and 13C):
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Proton signals for benzyl and aromatic hydrogens.
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Carbon signals for cyano, amide, and aromatic carbons.
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Infrared (IR) Spectroscopy:
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Strong absorption bands for:
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Cyano group ().
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Nitro group ().
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Amide bond ().
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Mass Spectrometry (MS):
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Molecular ion peak at .
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UV-Vis Spectroscopy:
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Absorption peaks corresponding to conjugated systems in the molecule.
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Pharmaceutical Relevance
Compounds with similar structures have been explored for their biological activities, including:
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Anticancer Activity: Nitroaromatic compounds are often studied as inhibitors of enzymes involved in cancer progression.
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Antimicrobial Properties: Sulfanyl-pyrimidine derivatives exhibit antibacterial and antifungal activities.
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Anti-inflammatory Effects: Enamides are known to modulate inflammatory pathways.
Material Science
The conjugated system in this compound may make it suitable for applications in organic electronics or as a precursor for advanced materials.
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